1-(4-methoxyphenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-naphthalen-2-ylsulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-29-21-11-8-19(9-12-21)24-23-7-4-14-25(23)15-16-26(24)30(27,28)22-13-10-18-5-2-3-6-20(18)17-22/h2-14,17,24H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVGRQKNXMXQIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxyphenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (CAS Number: 900011-47-4) is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates various functional groups that contribute to its biological activity. This article reviews the existing literature on its biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
The compound features:
- Molecular Formula : CHNOS
- Molecular Weight : 418.5 g/mol
- Structural Components : A pyrrolo[1,2-a]pyrazine core, a methoxyphenyl group, and a naphthalene sulfonyl moiety.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to the pyrazine structure. For instance:
- Minimum Inhibitory Concentration (MIC) values for derivatives of similar structures have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
- The compound's ability to inhibit biofilm formation was also noted, which is crucial in treating chronic infections where biofilms are prevalent.
Anti-inflammatory Effects
Research indicates that sulfonamide derivatives exhibit anti-inflammatory properties by modulating inflammatory cytokines. For example:
- Compounds with similar naphthalene scaffolds have been shown to suppress cytokine production effectively . This suggests that the sulfonyl group in our compound may play a role in mediating such effects.
Anticancer Potential
The compound's structure suggests potential anticancer activity through mechanisms involving the inhibition of key signaling pathways:
- The naphthalene moiety has been associated with the activation of the Nrf2 pathway, which is crucial for cellular defense against oxidative stress and inflammation . This pathway's modulation could lead to enhanced cytoprotective effects in cancer therapy.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities that position it as a candidate for drug development.
Antioxidant Properties
Recent studies highlight the antioxidant potential of compounds containing pyrazole and naphthalene moieties. These compounds can mitigate oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders . The structure of 1-(4-methoxyphenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine suggests that it may possess similar properties due to the presence of the naphthalene and sulfonamide groups.
Inhibition of Enzymatic Activity
The compound has been evaluated for its ability to inhibit key enzymes involved in inflammatory pathways. For instance, derivatives with similar structures have shown efficacy as inhibitors of 15-lipoxygenase, an enzyme implicated in inflammatory processes . This suggests that this compound might also inhibit such enzymes, contributing to anti-inflammatory effects.
Pharmacological Applications
Anti-inflammatory Effects
Compounds with similar structural frameworks have demonstrated significant anti-inflammatory effects by suppressing the production of inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha in animal models . This positions this compound as a potential therapeutic agent for treating conditions characterized by chronic inflammation.
Cancer Therapy
The compound's ability to modulate the Keap1-Nrf2 pathway suggests its potential utility in cancer therapy. The Nrf2 pathway is crucial for cellular defense against oxidative stress and has been implicated in cancer cell survival. Inhibitors of this pathway can sensitize cancer cells to chemotherapeutic agents . Therefore, further exploration of this compound could yield novel anticancer agents.
Material Science
Beyond pharmacological applications, this compound may find applications in material science due to its unique structural properties.
Dye Synthesis
The compound's naphthalene core can be utilized in the synthesis of dyes and pigments. The sulfonamide group enhances solubility and stability in various solvents, making it suitable for applications in textiles and coatings .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolo[1,2-a]pyrazine Core
Sulfonyl Group Modifications
- Naphthalene-2-sulfonyl vs. Benzenesulfonyl Derivatives :
- Target Compound : The naphthalene-2-sulfonyl group provides extended π-conjugation and increased hydrophobicity compared to simpler benzenesulfonyl groups.
- Analog () : 2-(4-Methoxy-3-methylbenzenesulfonyl)-1-(4-methoxyphenyl)-pyrrolo[1,2-a]pyrazine replaces naphthalene with a methyl/methoxy-substituted benzene sulfonyl group. This reduces steric bulk but may decrease lipophilicity, impacting membrane permeability .
Aryl Group Variations
- 4-Methoxyphenyl vs. Phenyl or Heteroaryl Substituents: Analog (): 1-(4-Methoxyphenyl)-3-phenylpyrrolo[1,2-a]pyrazine (3d) retains the 4-methoxyphenyl group but substitutes the sulfonyl moiety with a phenyl ring. NMR data (δ 7.06–8.18 ppm for aromatic protons) indicate distinct electronic environments due to the absence of the electron-withdrawing sulfonyl group .
Molecular Weight and Lipophilicity
- Target Compound : Estimated molecular weight ~450–470 g/mol (based on analogs in ).
- Analog () : 2-(2,5-Dimethoxybenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-pyrrolo[1,2-a]pyrazine has a molecular weight of 458.53 g/mol, with higher oxygen content reducing logP compared to the naphthalene-containing target compound .
Key Research Findings
Substituent Effects : The naphthalene-2-sulfonyl group enhances π-stacking interactions compared to benzenesulfonyl or alkyl groups, as seen in crystallographic studies of related compounds (e.g., ) .
Synthetic Flexibility : Electrophilic substitutions (e.g., acetylation, sulfonylation) allow modular derivatization, though yields vary with steric and electronic factors .
Biological Potential: Structural analogs with sulfonyl or imidazole fused rings show promise in drug discovery, particularly in kinase inhibition or tau protein targeting () .
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and what key reaction conditions are critical?
The synthesis typically involves multi-step organic reactions. For example:
- Step 1 : Formation of the pyrrolo[1,2-a]pyrazine core via cyclization, often using AlCl₃ as a catalyst in anhydrous conditions (e.g., acetyl chloride in dichloromethane) .
- Step 2 : Introduction of the naphthalene-2-sulfonyl group via nucleophilic substitution or coupling reactions, requiring controlled temperatures (0–5°C) and inert atmospheres .
- Step 3 : Functionalization of the 4-methoxyphenyl group through Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation, using palladium catalysts or Lewis acids .
Critical Conditions : Strict moisture control, solvent purity (e.g., ethanol or DMSO), and stoichiometric ratios to minimize byproducts .
Basic: How is the compound structurally characterized, and what analytical techniques are prioritized?
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions and ring connectivity. For example, methoxy protons appear as singlets at ~δ 3.8 ppm, while pyrrolo protons show distinct coupling patterns (e.g., J = 3.9 Hz for pyrrole-H in ) .
- X-ray Crystallography : Resolves stereochemistry and validates fused-ring systems (e.g., thiazolo-pyrrolo hybrids in ) .
- HRMS : Validates molecular formula and detects isotopic patterns for sulfonyl groups .
Basic: What preliminary biological activities have been reported, and what assays are used for screening?
- Kinase Inhibition : Tested via enzymatic assays (e.g., ADP-Glo™) due to structural similarity to pyrrolopyrazine-based kinase inhibitors .
- Antimicrobial Activity : Screened using MIC assays against Gram-positive/negative strains, leveraging the naphthalene sulfonyl group’s membrane permeability .
- Cytotoxicity : Evaluated via MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ values compared to controls .
Advanced: How can regioselectivity challenges in electrophilic substitutions (e.g., acetylation) be addressed?
- Substituent Effects : Electron-donating groups (e.g., methoxy) direct electrophiles to para positions. For example, AlCl₃-mediated acetylation of pyrrolo[1,2-a]pyrazines favors C-6 over C-8 substitution due to resonance stabilization .
- Computational Guidance : DFT calculations predict charge distribution to optimize reaction sites before synthesis .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
- Core Modifications : Replace the naphthalene sulfonyl group with phenylsulfonyl or benzothiazole to assess hydrophobicity/activity links (see for thiazolo-pyrrolo hybrids) .
- Functional Group Variations : Systematically alter methoxy to ethoxy or halogens to probe electronic effects on target binding .
- Bioisosteric Replacement : Substitute the pyrrolo ring with pyrazolo or imidazo systems (e.g., ’s benzoimidazo derivatives) .
Advanced: What computational strategies are effective for target identification and binding mode prediction?
- Molecular Docking : Use AutoDock Vina with crystal structures of potential targets (e.g., kinases or GPCRs) to map interactions of the sulfonyl and methoxy groups .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories, focusing on hydrogen bonds with conserved residues .
Advanced: How to resolve contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?
- Orthogonal Assays : Validate cytotoxicity via both MTT and apoptosis markers (e.g., caspase-3 activation) to rule out assay-specific artifacts .
- Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent compound dissolution across experiments .
- Metabolic Stability Testing : Perform microsomal assays to confirm activity isn’t skewed by rapid degradation .
Advanced: What strategies improve the compound’s stability under physiological conditions?
- pH Optimization : Formulate in buffered solutions (pH 6.8–7.4) to prevent hydrolysis of the sulfonamide group .
- Lyophilization : Enhance shelf-life by lyophilizing with cryoprotectants (e.g., trehalose) .
- Protective Group Chemistry : Temporarily mask reactive sites (e.g., methoxy as tert-butyldimethylsilyl ether) during synthesis .
Advanced: What is the role of the naphthalene-2-sulfonyl group in target binding?
- Hydrophobic Interactions : The naphthalene moiety binds to hydrophobic pockets in proteins (e.g., ATP-binding sites in kinases) .
- Sulfonyl Group : Acts as a hydrogen-bond acceptor with backbone amides (e.g., observed in X-ray structures of similar compounds) .
Advanced: How to optimize yields in multi-step syntheses, particularly for scale-up?
- Catalyst Screening : Test Pd(OAc)₂ vs. XPhos-Pd-G3 for coupling steps to reduce metal contamination .
- Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., cyclization) to improve heat dissipation and scalability .
- Purification : Use preparative HPLC with C18 columns for final purification, achieving >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
